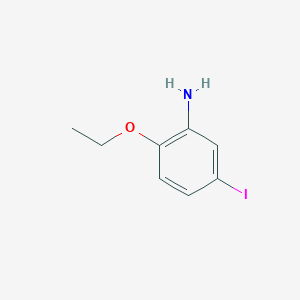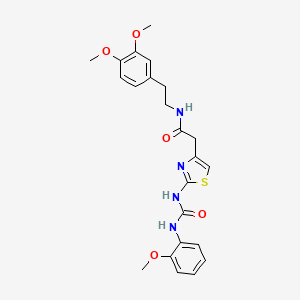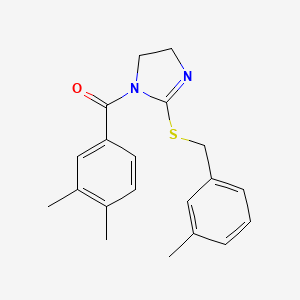
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C28H27N3O2 and its molecular weight is 437.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activities
This compound is part of a broader class of compounds that have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. A specific derivative within this class showed significant activity against nasopharyngeal carcinoma cell lines, highlighting its potential for cancer therapy. The compound exhibited specific cytotoxicity against these cell lines without affecting peripheral blood mononuclear cells at concentrations up to 50 μM, indicating its selective antitumor activity (I‐Li Chen et al., 2013).
Reactions with Isoelectric Bifunctional Aromatic Amines
Another study explored the chemical reactivity of related compounds, focusing on the synthesis of angular heterocyclic compounds. This research provides insights into the chemical versatility and potential applications of these compounds in synthesizing complex molecular structures, which could be useful in developing new therapeutic agents (N. Agarwal & R. Mital, 1976).
Electrophilic Aromatic Reactivities
Further research has been conducted on the electrophilic reactivities of isoquinoline derivatives through the study of 1-(isoquinolyl)ethyl acetates. This study offers valuable information on the electrophilic reactivity patterns of these compounds, contributing to our understanding of their chemical behavior and potential in synthesis and drug design (E. Glyde & R. Taylor, 1975).
Aldosterone Synthase Inhibition
Isoquinoline derivatives have also been investigated for their role in inhibiting aldosterone synthase, a key enzyme in the biosynthesis of aldosterone. This research aims at developing new treatments for conditions related to aldosterone overproduction, such as hypertension and heart failure. The study identified compounds with significant inhibitory activity and selectivity toward aldosterone synthase, demonstrating the therapeutic potential of these compounds (S. Lucas et al., 2008).
Synthesis of Pyridine and Fused Pyridine Derivatives
The reaction of specific derivatives with various reagents has led to the synthesis of a new series of pyridine and fused pyridine derivatives. This research underscores the compound's utility in creating diverse molecular structures, which could find applications in drug discovery and development (S. A. Al-Issa, 2012).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c32-28(20-33-26-12-11-21-6-1-3-8-23(21)16-26)30-18-27(24-10-5-14-29-17-24)31-15-13-22-7-2-4-9-25(22)19-31/h1-12,14,16-17,27H,13,15,18-20H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJOUMBOEOAYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
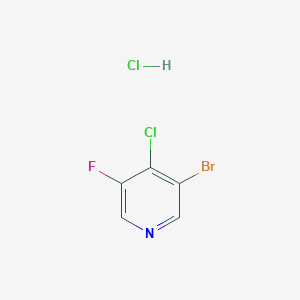
![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)
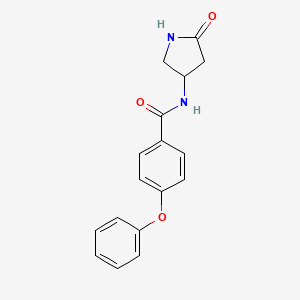
![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)
![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)
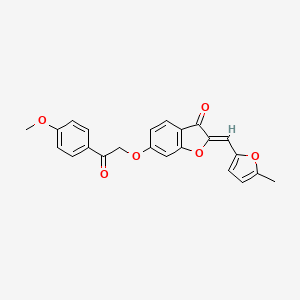


![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)
![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)
